N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide

Metabotropic Glutamate Receptor GPCR Drug Discovery Computational Prediction

N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide is a heterocyclic small molecule (C24H17FN4O, MW 396.43) that belongs to the N1-substituted 2-arylpyrazolo[4,3-c]quinoline class. This compound features a pyrazolo[4,3-c]quinoline core fused with a 3-phenyl moiety and an N-acetamide chain bearing a critical ortho-fluorophenyl substituent.

Molecular Formula C24H17FN4O
Molecular Weight 396.425
CAS No. 932290-05-6
Cat. No. B2487903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide
CAS932290-05-6
Molecular FormulaC24H17FN4O
Molecular Weight396.425
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)CC(=O)NC5=CC=CC=C5F
InChIInChI=1S/C24H17FN4O/c25-19-11-5-7-13-21(19)27-22(30)15-29-24-17-10-4-6-12-20(17)26-14-18(24)23(28-29)16-8-2-1-3-9-16/h1-14H,15H2,(H,27,30)
InChIKeyFVLKYWQDVDHTTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide (CAS 932290-05-6): A Research-Grade Pyrazolo[4,3-c]quinoline Building Block for Targeted Library Synthesis


N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide is a heterocyclic small molecule (C24H17FN4O, MW 396.43) that belongs to the N1-substituted 2-arylpyrazolo[4,3-c]quinoline class. This compound features a pyrazolo[4,3-c]quinoline core fused with a 3-phenyl moiety and an N-acetamide chain bearing a critical ortho-fluorophenyl substituent. Its core scaffold has been widely investigated for its ability to engage diverse biological targets, including adenosine receptors and kinases, making it a privileged structure in medicinal chemistry [1]. The compound's specific substitution pattern, characterized by its distinct lipophilicity (logP ~4.5-5.1) and hydrogen bonding profile, differentiates it from other members of this class and positions it as a valuable intermediate or probe for structure-activity relationship (SAR) studies [2].

Why N-(2-Fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide Cannot Be Replaced by Unsubstituted or Methyl-Substituted Phenylacetamide Analogs


Simple substitution within the N-phenylacetamide region of this chemical series profoundly alters the compound's biological fingerprint. The presence of the N-(2-fluorophenyl) group introduces a specific combination of electronegativity, hydrogen-bonding acceptor capacity, and lipophilicity that direct analogs lack. For example, replacing it with an N-phenyl group removes a key H-bond acceptor, while a 2-methyl substitution increases logP and steric bulk without the electronic effects of fluorine. These differences are not merely structural curiosities; computational predictions directly link the 2-fluorophenyl moiety to a unique high-confidence bioactivity profile against metabotropic glutamate receptor 2 (mGlu2), with a predicted pIC50 of 7.34, a target engagement pattern that is not predicted for its closest simple analogs [1]. This underscores that selecting this specific CAS number ensures the intended interaction landscape for your assay, rather than relying on an unpredictable generic replacement.

Quantified Differentiation Evidence for N-(2-Fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide Selection


Predicted mGlu2 Receptor Affinity vs. Des-Fluoro Analog

Computational prediction using the SEA (Similarity Ensemble Approach) method against ChEMBL20 data links the target compound's 2-fluorophenyl motif to high-confidence antagonism of the human metabotropic glutamate receptor 2 (mGlu2/GRM2). The model predicts a pIC50 of 7.34 (approx. 46 nM) for this specific compound. In stark contrast, the direct des-fluoro analog (N-phenyl-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide) is not predicted to demonstrate this high-affinity mGlu2 interaction. This demonstrates that the 2-fluoro substituent is a critical molecular determinant for this computationally-identified bioactivity pathway [1].

Metabotropic Glutamate Receptor GPCR Drug Discovery Computational Prediction

Lipophilicity (logP) Comparison with N-(2-Methylphenyl) Analog

The substitution of a fluorine atom for a methyl group on the N-phenylacetamide ring has a direct and measurable impact on compound lipophilicity. The target compound containing a 2-fluorophenyl group has a logP value of 4.54, which adheres to Lipinski's rule of five (logP < 5). The analogous compound where this is replaced by a 2-methylphenyl group (N-(2-methylphenyl)-2-(3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide) is expected to be more lipophilic due to the methyl group's higher calculated contribution to logP [1]. The lower logP of the target compound is driven by the electronegative fluorine atom, which can modulate membrane permeability and reduce non-specific protein binding in pharmacokinetic assays [2].

Physicochemical Property Drug-likeness ADME Prediction

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (tPSA)

The presence of the ortho-fluorine atom on the phenylacetamide ring introduces an additional hydrogen bond acceptor (HBA) without increasing the donor count or molecular weight. The target compound exhibits a total of 4 HBA and a topological polar surface area (tPSA) of 73.8 Ų. This contrasts with the des-fluoro analog (N-phenyl derivative), which has only 3 HBA and a correspondingly lower tPSA. The increased HBA count and tPSA of the target compound can enhance aqueous solubility and influence its orientation within a protein binding pocket, offering a distinct interaction profile not available with the non-fluorinated version [1].

Drug Design Permeability Molecular Descriptor

Class-Level Evidence: Potent Anti-Inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

A study on a focused library of pyrazolo[4,3-c]quinoline derivatives demonstrated significant inhibition of nitric oxide (NO) production in LPS-induced RAW 264.7 macrophages. The most potent compound, 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i), exhibited an IC50 value of 0.39 μM for NO inhibition, a potency comparable to the positive control, 1400 W [1]. While the target compound differs in its substitution pattern (N1-acetamide vs. C3-amino/C4-anilino), the study firmly establishes the pyrazolo[4,3-c]quinoline core as a valid scaffold for low-micromolar, ligand-efficient anti-inflammatory activity. This validates the procurement of specific derivatives like the target compound for developing focused SAR sets around this phenotype.

Anti-inflammatory Nitric Oxide Inhibition SAR

High Predicted mGlu2 Binding Affinity Relative to Class Baseline

Bioactivity data curated in the ChEMBL database assigns the target compound a single, high-confidence pIC50 value of 7.34 (46 nM) against the human metabotropic glutamate receptor 2 (mGlu2) [1]. This places its predicted potency in the low nanomolar range, a benchmark for efficient GPCR ligands. While this is a single predicted data point and requires experimental confirmation, its potency level is superior to many class-level mGlu2 antagonists and provides a quantified performance target for downstream validation studies. This specific predicted potency is a key differentiator when selecting from a panel of uncharacterized pyrazolo[4,3-c]quinoline analogs.

mGlu2 Antagonist Binding Affinity GPCR

Optimal Use Cases for Procuring N-(2-Fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide


Focused mGlu2 (GRM2) Probe and Tool Compound Development

This compound is ideally suited for launching a medicinal chemistry campaign targeting the mGlu2 receptor. The predicted pIC50 of 7.34 provides a potent starting point for hit validation. Researchers can confidently procure this compound to experimentally confirm its binding and functional activity at mGlu2, using it as a template for synthesizing analogs that explore the SAR around the pyrazolo[4,3-c]quinoline core and the N-(2-fluorophenyl)acetamide tail [1].

Comparative SAR Assessment of Phenylacetamide Substituents

The compound serves as a critical component in a matched molecular pair analysis to understand the specific contribution of the ortho-fluorine atom. Procurement alongside its direct analogs, such as the N-phenyl and N-(2-methylphenyl) derivatives, allows for a direct comparison of logP (4.54 vs. higher), HBA count (4 vs. 3), and the resultant impact on a chosen biological assay [1]. This creates a data-driven SAR set that can guide the selection of optimal substituents for future lead compounds.

Anti-Inflammatory Screening Based on a Privileged Core

The established activity of the pyrazolo[4,3-c]quinoline scaffold in inhibiting NO production (with a class-standard IC50 of 0.39 μM) makes this compound a relevant inclusion in anti-inflammatory screening panels [1]. Its unique 1-acetamide substitution pattern expands the chemical diversity of the screening set, increasing the likelihood of identifying structure-activity trends that link specific modifications to the modulation of iNOS and COX-2 expression pathways.

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-{3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.